6-Dec-5-enoyloxydecanoic acid
Description
Significance of Lipid Esters in Biochemical Processes
Lipid esters are fundamental molecules in biology, playing a central role in a multitude of biochemical processes essential for life. numberanalytics.com These esters, formed from the reaction of a fatty acid with an alcohol, are critical for energy storage, forming the structural basis of cell membranes, and participating in cellular signaling. numberanalytics.combritannica.com
One of the most well-known functions of lipid esters is as energy reserves. numberanalytics.com Triglycerides, which are esters of glycerol (B35011) and three fatty acids, constitute the bulk of storage fat in animal tissues and are a major source of energy. britannica.comwikipedia.orgnih.gov When the body requires energy, the ester bonds of triglycerides are hydrolyzed, releasing glycerol and fatty acids to be metabolized. wikipedia.org
Lipid esters are also integral components of all biological membranes. numberanalytics.com Phospholipids, for instance, are esters that form the lipid bilayer of cell membranes, creating a barrier that controls the passage of substances into and out of the cell. numberanalytics.comnih.gov This structure is crucial for maintaining cellular integrity and function. nih.gov Beyond their structural role, these molecules influence membrane fluidity and the function of membrane-bound proteins.
Furthermore, lipid esters act as signaling molecules, influencing a variety of cellular processes and responses. numberanalytics.comnumberanalytics.com Some esters can bind to nuclear receptors to regulate gene expression, while others are involved in hormone regulation. numberanalytics.com They can also serve as precursors for other important biomolecules, such as certain hormones and signaling lipids like prostaglandins (B1171923). numberanalytics.commdpi.com The diversity in their structure allows them to participate in a wide array of signaling pathways. numberanalytics.com
Overview of Structurally Diverse Fatty Acid Derivatives
Fatty acids, the building blocks of many complex lipids, give rise to a vast and structurally diverse range of derivatives. numberanalytics.comresearchgate.netacs.org These derivatives are not limited to simple esters but include a wide variety of compounds with different functional groups and structural features. numberanalytics.com This diversity stems from variations in the length of the carbon chain (typically from 4 to 24 carbons), the number and position of double bonds (saturation), and the presence of other chemical modifications like hydroxyl groups, keto groups, or even aromatic rings. wikipedia.orgnumberanalytics.comunl.edu
Fatty acyls: This is a fundamental category that includes fatty acids themselves and their conjugates. wikipedia.org
Glycerolipids: These are glycerol-containing lipids, with the most common being the triacylglycerols (triglycerides). wikipedia.org
Oxylipins: This class of signaling molecules is formed from the oxidation of polyunsaturated fatty acids. nih.gov They include well-known compounds like jasmonic acid in plants and prostaglandins in animals, which act as signaling molecules in various physiological processes. nih.govnih.gov
The structural variety is further expanded by the different ways fatty acids can be modified. nih.gov For example, they can be esterified to other molecules, such as cholesterol to form cholesteryl esters, or amidated to form fatty amides. wikipedia.orgnumberanalytics.comwikipedia.org This structural complexity allows fatty acid derivatives to perform a wide range of functions, from energy storage and structural components to highly specific signaling roles in health and disease. numberanalytics.comrsc.org
Position of 6-Dec-5-enoyloxydecanoic Acid within Lipidomics Research
Lipidomics is the large-scale study of lipids in biological systems, aiming to identify and quantify the complete lipid profile (the lipidome) of a cell, tissue, or organism. frontiersin.org This field utilizes advanced analytical techniques, primarily mass spectrometry coupled with liquid chromatography (LC-MS), to analyze the complex mixtures of lipid mediators present in biological samples. acs.orgnih.gov The goal is to understand the role of lipids in various biological processes, from cellular metabolism to the pathology of diseases. nih.govnih.gov
This compound, a specific fatty acid ester, is situated within this complex landscape of lipid analysis. While not a widely studied compound in academic research, its identification and characterization fall squarely within the domain of lipidomics. The techniques used in lipidomics are essential for distinguishing between structurally similar isomers of fatty acid derivatives, which can have vastly different biological activities. acs.orgrsc.org
The compound is recognized as a flavouring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), where it is often found as a mixture with its isomer, 6-(6-decenoyloxy)decanoic acid. fao.orgscribd.comfao.org Its presence and quantification in food products or biological samples would be determined using targeted lipidomics strategies. nih.gov These analytical platforms are designed to detect and measure hundreds of lipid species simultaneously, providing a comprehensive view of the lipidome. nih.govfrontiersin.org
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H36O4 | fao.orgnih.govchemsrc.com |
| Molecular Weight | 340.5 g/mol | fao.orgnih.govchemsrc.com |
| IUPAC Name | 6-[(Z)-dec-5-enoyl]oxydecanoic acid | nih.gov |
| CAS Number | 85392-05-8 | fao.orgchemsrc.comchemsrc.com |
| Density | 0.97 g/cm³ | chemsrc.comchemsrc.com |
| Boiling Point | 463 °C at 760 mmHg | chemsrc.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 6-(6-Decenoyloxy)decenoic acid |
| Adrenic acid |
| Arachidonic acid |
| Behenic acid |
| Bishomo-γ-linolenic acid |
| Cholesteryl esters |
| Decanoic acid |
| Dec-5-enoyl chloride |
| Dihomo-γ-linolenic acid |
| Docosapentaenoic acid |
| Docosahexaenoic acid |
| Eicosapentaenoic acid |
| Fatty amides |
| Glycerol |
| Jasmonic acid |
| Lignoceric acid |
| Linoleic acid |
| Linolenic acid |
| Oleic acid |
| Phospholipids |
| Prostaglandins |
| Triglycerides |
Properties
Molecular Formula |
C80H144O16 |
|---|---|
Molecular Weight |
1362.0 g/mol |
IUPAC Name |
6-dec-5-enoyloxydecanoic acid |
InChI |
InChI=1S/4C20H36O4/c4*1-3-5-7-8-9-10-11-17-20(23)24-18(14-6-4-2)15-12-13-16-19(21)22/h4*8-9,18H,3-7,10-17H2,1-2H3,(H,21,22) |
InChI Key |
DOCAXNOMKZKROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O.CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O.CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O.CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Considerations of 6 Dec 5 Enoyloxydecanoic Acid
Definitive Structural Assignment Strategies
The unambiguous determination of the structure of 6-dec-5-enoyloxydecanoic acid necessitates a combination of modern spectroscopic and spectrometric techniques. The synthesis of such a molecule would likely involve the esterification of 6-hydroxydecanoic acid with dec-5-enoic acid, and the characterization would rely on methods that can precisely map the connectivity and spatial arrangement of the atoms. researchgate.netntu.edu.sgresearchgate.net
Key analytical methods would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for providing a framework of the carbon and proton environments within the molecule. researchgate.net In ¹H NMR, the chemical shifts and coupling constants of the protons adjacent to the ester linkage, the double bond, and the carboxylic acid group would be critical in confirming the esterification site and the position of the double bond. For instance, the proton at the 6-position of the decanoic acid chain, now part of the ester group, would show a characteristic downfield shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between different parts of the molecule, for example, by observing correlations between the carbonyl carbon of the ester and the protons on the 6-position of the decanoic acid backbone. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and, consequently, the elemental composition of the compound. researchgate.net Tandem mass spectrometry (MS/MS) would be crucial for sequencing the fatty acid chains and locating the double bond. shimadzu.comnih.govresearchgate.net Fragmentation patterns can reveal the structure of the two constituent fatty acid chains. Covalent adduct chemical ionization (CACI) tandem mass spectrometry is a powerful technique for unambiguously localizing double bonds in unsaturated fatty acid esters. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Characteristic absorption bands would be expected for the ester carbonyl (C=O) group, the carboxylic acid carbonyl (C=O) group, and the carbon-carbon double bond (C=C).
The following table summarizes the expected spectroscopic data for this compound based on analogous structures found in the literature.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinyl protons of the C5-C6 double bond, a downfield signal for the proton on the carbon bearing the ester oxygen (C6 of the decanoic acid moiety), signals for methylene (B1212753) protons, and a terminal methyl group. |
| ¹³C NMR | Resonances for the ester and carboxylic acid carbonyl carbons, signals for the sp² carbons of the double bond, a signal for the carbon attached to the ester oxygen, and a series of signals for the methylene carbons in the aliphatic chains. |
| HRMS | A precise mass-to-charge ratio corresponding to the molecular formula C₂₀H₃₆O₄. |
| IR Spectroscopy | Characteristic stretching frequencies for C=O (ester and carboxylic acid), C=C, and O-H (of the carboxylic acid). |
Analysis of Potential Isomeric Forms and their Significance
The chemical name "this compound" implies several potential sources of isomerism that would need to be carefully addressed during its characterization. The specific arrangement of atoms can significantly influence the molecule's physical and chemical properties.
The presence of a double bond at the 5-position of the decenoyl moiety introduces the possibility of geometric isomerism. The substituents around the double bond can be arranged in either a cis (or Z) or a trans (or E) configuration.
| Isomer | Description | Potential Impact |
| cis (Z)-isomer | The alkyl chains are on the same side of the double bond. This typically results in a "kink" in the molecular structure. | Different packing in the solid state, leading to a lower melting point compared to the trans isomer. May exhibit different reactivity and biological activity. |
| trans (E)-isomer | The alkyl chains are on opposite sides of the double bond. This results in a more linear and extended molecular shape. | Higher melting point due to more efficient packing. The geometry of the double bond can affect its interaction with enzymes or receptors. |
The differentiation between these isomers can be achieved through NMR spectroscopy, where the coupling constants of the vinylic protons are characteristically different for cis and trans configurations. Gas chromatography can also often separate geometric isomers. shimadzu.com
Positional isomers would have the same molecular formula but differ in the location of the double bond within the decenoyl chain or the position of the ester linkage on the decanoic acid chain. While the name specifies the "5-en" and "6-oyloxy" positions, synthetic procedures could potentially yield a mixture of positional isomers.
| Type of Positional Isomerism | Example Isomers | Analytical Distinction |
| Double Bond Position | 4-decenoyloxydecanoic acid, 7-decenoyloxydecanoic acid | Mass spectrometry techniques, such as chemical ionization with derivatization, can pinpoint the location of the double bond by analyzing the fragmentation patterns. nih.govresearchgate.net |
| Ester Linkage Position | 5-dec-5-enoyloxydecanoic acid, 7-dec-5-enoyloxydecanoic acid | 2D NMR techniques like HMBC would be definitive in establishing the exact point of esterification by showing correlations between the ester carbonyl carbon and the protons on the corresponding carbon of the decanoic acid chain. nih.gov |
The carbon atom at the 6-position of the decanoic acid moiety is a chiral center, as it is bonded to four different groups (a hydrogen atom, the oxygen of the ester group, and two different alkyl fragments of the decanoic acid chain). Therefore, this compound can exist as a pair of enantiomers, (R)-6-dec-5-enoyloxydecanoic acid and (S)-6-dec-5-enoyloxydecanoic acid.
| Enantiomer | Description | Significance and Analysis |
| (R)-enantiomer | A specific three-dimensional arrangement of the groups around the C6 chiral center. | Enantiomers have identical physical properties in a non-chiral environment but will rotate plane-polarized light in opposite directions. They can exhibit significantly different biological activities. |
| (S)-enantiomer | The mirror image of the (R)-enantiomer. | Separation and identification of enantiomers require chiral chromatography or the use of chiral resolving agents. |
A non-stereoselective synthesis would produce a racemic mixture (an equal mixture of both enantiomers). The characterization of the specific stereochemistry would be critical if the molecule were to be investigated for applications in biological systems.
Natural Occurrence and Isolation Methodologies for 6 Dec 5 Enoyloxydecanoic Acid
Identification of Microbial Sources and Production Systems
While direct evidence for the biosynthesis of 6-dec-5-enoyloxydecanoic acid is absent, the metabolic capabilities of numerous microorganisms to produce a vast array of fatty acid derivatives suggest potential avenues for its natural production.
Certain bacterial genera are renowned for their proficiency in synthesizing complex lipids and fatty acid esters, making them hypothetical candidates for the production of this compound or its analogues. For instance, species of Pseudomonas, particularly Pseudomonas aeruginosa, are well-documented producers of rhamnolipids. researchgate.net These are glycolipids consisting of rhamnose sugar molecules linked to β-hydroxy fatty acid chains, which can be of various lengths and may be involved in ester linkages. researchgate.net The enzymatic machinery responsible for these esterifications could potentially act on different fatty acid substrates to produce a diverse range of ester compounds.
Furthermore, engineered microbial hosts like Escherichia coli and Saccharomyces cerevisiae have been successfully modified to produce various fatty acid-derived chemicals, including fatty acid ethyl esters (FAEEs) and fatty acid methyl esters (FAMEs). nih.govnih.gov This demonstrates that the fundamental metabolic pathways for fatty acid synthesis can be harnessed and redirected towards the production of specific ester compounds.
Oleaginous fungi, which can accumulate lipids to over 20% of their dry cell weight, are another promising, though unconfirmed, source. frontiersin.org Genera such as Aspergillus, Mortierella, and Mucor are known to produce significant quantities of fatty acids, including polyunsaturated fatty acids. frontiersin.orgfrontiersin.org Research has shown that oleaginous fungi like Aspergillus oryzae can be engineered to enhance the production of both free fatty acids and ester-type fatty acids. frontiersin.org
In the plant kingdom, fatty acid esters are common components of cuticular waxes and seed oils. nih.gov Plants synthesize a wide variety of "unusual fatty acids" and their derivatives, which are often specific to certain species. nih.gov While this compound has not been identified in plants, the enzymatic potential for its synthesis may exist within the vast and diverse plant metabolome.
Extraction and Purification Techniques from Complex Biological Matrices
The isolation and purification of a target lipid like this compound from a complex biological source would necessitate a multi-step approach to separate it from other cellular components and lipid classes.
The initial step in isolating lipids from microbial biomass typically involves solvent extraction. nih.gov A mixture of polar and non-polar solvents is often required to efficiently disrupt cell membranes and solubilize the lipids. researchgate.net Common solvent systems include chloroform-methanol-water mixtures. google.com The choice of solvents and their ratios would need to be optimized to maximize the recovery of a medium-chain fatty acid ester like this compound while minimizing the co-extraction of unwanted compounds. Pre-treatment of the biomass, such as drying or cell disruption via sonication or bead beating, can significantly improve extraction efficiency. researchgate.net
| Extraction Parameter | Description | Relevance to Lipid Isolation |
| Solvent System | A combination of polar and non-polar organic solvents. | Efficiently disrupts cell membranes and solubilizes a broad range of lipids. |
| Biomass Pre-treatment | Methods like drying, freeze-thawing, or sonication. | Increases the accessibility of intracellular lipids to the extraction solvents. |
| Solid-to-Liquid Ratio | The ratio of biomass to solvent volume. | Affects the concentration gradient and the overall efficiency of the extraction process. |
| Temperature and Time | The conditions under which the extraction is performed. | Higher temperatures can increase solubility but may also risk degradation of thermolabile compounds. |
Following crude extraction, chromatographic techniques are indispensable for purifying the target compound to a high degree. For synthetic mixtures containing this compound, column chromatography is a cited method for purification. Current time information in Seattle, WA, US.
For a natural extract, a combination of chromatographic methods would likely be employed:
Adsorption Chromatography: Techniques like solid-phase extraction (SPE) using silica (B1680970) gel can be used for initial fractionation of the lipid extract into different classes based on polarity. aocs.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the fine purification of individual fatty acids and their esters. tandfonline.com An RP-HPLC method would separate compounds based on their hydrophobicity, which would be effective in isolating this compound from other lipids with different chain lengths or degrees of saturation. The use of a C18 column with a mobile phase such as methanol-water is a common strategy for purifying microbial lipids. tandfonline.comresearchgate.net
Bioprospecting for Novel Analogues of this compound
Bioprospecting, the search for novel compounds in nature, is a key strategy for discovering new bioactive molecules. The search for analogues of this compound would logically focus on microbial sources known for producing diverse lipids and lipopeptides. frontiersin.org Endophytic fungi and bacteria, which live within plant tissues, are a particularly rich and underexplored source of novel natural products. scispace.com
A modern bioprospecting approach would involve:
Cultivation of Diverse Microorganisms: Isolating and cultivating a wide range of bacteria and fungi from various ecological niches.
Metabolomic Profiling: Using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to screen the extracts of these microbial cultures for the presence of new or interesting fatty acid derivatives.
Genome Mining: Analyzing the genomes of promising microbial strains to identify biosynthetic gene clusters that may be responsible for the production of novel lipopeptides or other fatty acid-based molecules. nih.gov
This combined approach of chemical analysis and genetic investigation accelerates the discovery of new natural products and provides insights into their biosynthetic pathways.
Biosynthetic Pathways and Enzymatic Transformations of 6 Dec 5 Enoyloxydecanoic Acid
Precursor Identification and Metabolic Flux Analysis in Producing Organisms
The assembly of 6-dec-5-enoyloxydecanoic acid is contingent on the availability of its constituent fatty acid precursors and the metabolic state of the producing organism. Understanding the origin of these precursors and the flow of carbon through central metabolism is fundamental to elucidating its biosynthesis.
The structure of this compound indicates that it is an ester formed from two distinct ten-carbon (C10) fatty acid molecules: decanoic acid and a hydroxylated, unsaturated derivative, specifically 6-hydroxydecanoic acid and dec-5-enoic acid. The biosynthesis of these precursors originates from the universal building block for fatty acid synthesis, acetyl-CoA. wikipedia.org
In most organisms, the de novo synthesis of fatty acids is carried out by the multi-enzyme complex known as fatty acid synthase (FAS). frontiersin.org This process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. aocs.org The FAS system then orchestrates a repeating four-step cycle of condensation, reduction, dehydration, and another reduction to elongate the fatty acid chain by two carbons with each turn, using malonyl-CoA as the donor for the two-carbon unit. wikipedia.org The synthesis of the C10 backbones of both decanoic acid and dec-5-enoic acid would proceed via this pathway.
Table 1: Putative Precursors for this compound Biosynthesis
| Precursor Molecule | Role in Final Structure | Immediate Metabolic Origin |
|---|---|---|
| Decanoyl-CoA | Forms the decanoic acid moiety | Fatty Acid Synthase (FAS) Pathway |
| Dec-5-enoyl-CoA | Forms the dec-5-enoic acid moiety | FAS followed by Desaturation |
| 6-Hydroxydecanoic Acid | Intermediate for esterification | Hydroxylation of Decanoic Acid |
| Acetyl-CoA | Primary building block | Primary Metabolism (e.g., Glycolysis, Beta-oxidation) |
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the flow of metabolites through a metabolic network. researchgate.net By using isotopically labeled substrates, such as ¹³C-glucose, researchers can trace the path of carbon atoms from primary metabolism into the final biosynthetic products. d-nb.info
Most of the acetyl-CoA utilized for fatty acid synthesis is derived from carbohydrates via the glycolytic pathway. wikipedia.org Glucose is catabolized to pyruvate (B1213749), which is then decarboxylated to form acetyl-CoA. By feeding a producing organism with ¹³C-labeled glucose, the incorporation of ¹³C into the fatty acid backbone can be measured, revealing the contribution of glycolysis and the TCA cycle to the acetyl-CoA pool. d-nb.infosemanticscholar.org This analysis provides quantitative insights into how cellular resources are allocated towards the production of fatty acid precursors. mdpi.com For instance, the labeling pattern in the resulting decanoic acid can distinguish between carbon sourced directly from glucose-derived acetyl-CoA versus contributions from other pathways like the pentose (B10789219) phosphate (B84403) pathway, which supplies the necessary reducing power in the form of NADPH. researchgate.netmdpi.com
Table 2: Conceptual Carbon Tracing from [U-¹³C₆]Glucose to Decanoic Acid
| Metabolic Intermediate | Expected ¹³C Labeling Pattern | Rationale |
|---|---|---|
| Glucose | All 6 carbons labeled | Starting labeled substrate |
| Pyruvate | All 3 carbons labeled | Product of glycolysis |
| Acetyl-CoA | Both carbons labeled | Product of pyruvate dehydrogenase complex |
This table represents a simplified model. Actual labeling patterns can be more complex due to metabolic cycling and contributions from other pathways.
Characterization of Key Enzymatic Machinery and Reaction Mechanisms
The formation of this compound from its precursors requires a series of specific enzymatic transformations, including desaturation to create the double bond, hydroxylation to create a site for esterification, and finally, the ester bond formation itself.
The final step in the biosynthesis is the formation of the ester linkage. This reaction is likely catalyzed by a wax ester synthase (WS) or a related acyl-CoA:fatty alcohol acyltransferase. nih.gov These enzymes typically catalyze the transfer of a fatty acyl group from an activated acyl-CoA thioester to the hydroxyl group of a fatty alcohol. nih.gov
In the context of this compound, a plausible mechanism involves the esterification of 6-hydroxydecanoic acid with dec-5-enoyl-CoA. The enzyme responsible would need to exhibit high substrate specificity, recognizing both the C10 chain length and the specific position of the hydroxyl group on the decanoic acid molecule. The study of enzymes like the wax ester synthase from Marinobacter hydrocarbonoclasticus (MhWS2) has shown that their substrate preference can be altered through directed evolution, highlighting the potential for high specificity in these enzyme families. nih.gov
The introduction of the double bond at the C-5 position of the decenoyl moiety is a critical step catalyzed by a fatty acid desaturase. wikipedia.org
Fatty Acid Desaturation: Aerobic desaturases are a widespread family of enzymes that introduce double bonds into fatty acyl chains. wikipedia.org These enzymes are typically membrane-bound, require O₂ and a source of reducing equivalents (like NADH or NADPH), and exhibit remarkable regioselectivity. wikipedia.orgwikipedia.org The formation of the double bond in dec-5-enoic acid would require a Δ⁵-desaturase, an enzyme that specifically targets the bond between the 5th and 6th carbons from the carboxyl end of the fatty acid chain. nih.gov Enzymes with Δ⁵ and Δ⁶ desaturase activities are well-characterized and are crucial for the production of various polyunsaturated fatty acids. nih.govmdpi.com
Fatty Acid Elongation: As previously mentioned, the C10 carbon skeleton is assembled by the fatty acid synthase (FAS) system. aocs.org Unlike the synthesis of very-long-chain fatty acids (>18C) which requires separate elongase enzymes, the C10 chains are direct products of the primary FAS machinery, which terminates synthesis after a specific number of cycles. aocs.orggenome.jp
The precise structure of this compound implies a high degree of selectivity in the underlying enzymatic reactions.
Regioselectivity: Three key steps demonstrate high regioselectivity. First, a putative fatty acid hydroxylase must introduce a hydroxyl group specifically at the C-6 position of decanoic acid. Enzymes from the cytochrome P450 family are well-known for their ability to perform such regioselective hydroxylations on fatty acid chains. nih.gov Second, the desaturase must act specifically at the Δ⁵ position to form dec-5-enoic acid. nih.gov Third, the ester synthase must selectively link the carboxyl group of dec-5-enoic acid to the C-6 hydroxyl group of 6-hydroxydecanoic acid.
Stereoselectivity: Enzymatic reactions are inherently stereospecific. The introduction of the double bond by a desaturase typically results in a cis configuration, which is the most common isomer found in nature. wikipedia.org Furthermore, the hydroxylation of decanoic acid at the C-6 position creates a chiral center. The hydroxylase enzyme would almost certainly produce a single stereoisomer (either R or S), and the subsequent ester synthase would retain this stereochemical integrity, leading to a single, optically active enantiomer of the final product.
Role of Cytochrome P450 Monooxygenases in Fatty Acid Functionalization
Cytochrome P450 monooxygenases (P450s) are a versatile superfamily of heme-containing enzymes critical for the metabolism of a wide array of compounds, including fatty acids. nih.gov In microbial systems, these enzymes play a pivotal role in functionalizing fatty acid chains through oxidative reactions, primarily hydroxylation. nih.gov This capability is fundamental to the biosynthesis of complex lipids and secondary metabolites.
The formation of a precursor to this compound, specifically 6-hydroxydecanoic acid, would likely necessitate a P450-dependent hydroxylation event. P450s in bacteria and yeasts are known to be involved in fatty acid degradation and the synthesis of fatty acid-based products. nih.gov These enzymes can exhibit high regio- and stereospecificity, which is crucial for determining the exact position of the hydroxyl group on the fatty acid backbone. While many microbial P450s hydroxylate at the terminal (ω) or sub-terminal (ω-1, ω-2) positions, specific P450s capable of mid-chain hydroxylation are essential for generating precursors like 6-hydroxydecanoic acid. researchgate.net
P450 enzymes are often located within biosynthetic gene clusters (BGCs), which orchestrate the production of complex secondary metabolites. mdpi.com The enzymatic synthesis of epoxidized fatty acids by bacterial P450s, such as the well-studied CYP102A1 (BM3) from Bacillus megaterium, demonstrates their capacity for modifying unsaturated fatty acids, a process that could be relevant for the synthesis of the dec-5-enoic acid moiety. nih.gov The functionalization of fatty acids by P450s is a key step that introduces chemical handles for subsequent enzymatic modifications, such as the esterification required to form the final this compound product.
Table 1: Key Cytochrome P450 Functions in Fatty Acid Metabolism
| Enzyme Class | Organism Type | Primary Function in Fatty Acid Metabolism | Relevance to Biosynthesis |
|---|---|---|---|
| Cytochrome P450s | Bacteria, Yeasts | Hydroxylation, Epoxidation | Generation of hydroxylated fatty acid precursors (e.g., 6-hydroxydecanoic acid). nih.govresearchgate.net |
| CYP102 Family | Bacteria | Fatty Acid Hydroxylation | Model systems for engineering regio-specific hydroxylation. nih.gov |
| CYP52 Family | Yeasts | ω-Hydroxylation of alkanes and fatty acids | Degradation pathways that can be repurposed for synthesis. researchgate.net |
Genetic and Metabolic Engineering Approaches for Biosynthetic Pathway Modulation
The production of specific lipid molecules like this compound in microbial hosts can be significantly enhanced through targeted genetic and metabolic engineering. These strategies aim to optimize the flow of metabolic precursors and enhance the activity of key biosynthetic enzymes. nih.govresearchgate.net
Gene Knockout and Overexpression Strategies
A primary goal of metabolic engineering is to direct cellular resources towards the synthesis of a target compound. For this compound, this involves increasing the intracellular pools of its fatty acid precursors: decanoic acid and dec-5-enoic acid.
Increasing Precursor Supply: The fatty acid degradation pathway (β-oxidation) is a major competitor for fatty acid precursors. Deleting key genes in the β-oxidation pathway, such as fadD (acyl-CoA synthetase) or fadE (acyl-CoA dehydrogenase), can prevent the breakdown of fatty acids and redirect them towards biosynthetic pathways. tandfonline.com This strategy has been successfully used to enhance the production of polyhydroxyalkanoates (PHAs), another class of fatty acid-derived biopolymers. tandfonline.com
Enhancing Key Enzymes: The overexpression of genes encoding crucial biosynthetic enzymes can create a "metabolic pull" towards the final product. For the synthesis of this compound, this would involve overexpressing:
A specific cytochrome P450 monooxygenase to catalyze the C-6 hydroxylation of decanoic acid.
An esterase or synthase responsible for ligating 6-hydroxydecanoic acid and dec-5-enoic acid.
These gene knockout and overexpression strategies, often guided by metabolic modeling, are powerful tools for rationally engineering microbial cell factories for optimized production. nih.govnih.gov
Table 2: Examples of Genetic Targets for Modulating Fatty Acid Pathways
| Engineering Strategy | Gene Target (Example) | Pathway Affected | Desired Outcome |
|---|---|---|---|
| Gene Knockout | fadD, fadE | Fatty Acid β-Oxidation | Increased availability of fatty acid precursors. tandfonline.com |
| Gene Overexpression | P450 hydroxylase | Fatty Acid Functionalization | Increased synthesis of hydroxylated fatty acids. nih.gov |
| Gene Overexpression | Acyl-ACP thioesterase | Fatty Acid de novo Synthesis | Increased production of specific chain-length fatty acids (e.g., C10). |
| Gene Overexpression | Esterase / Synthase | Ester Bond Formation | Enhanced final assembly of the target molecule. |
Directed Evolution of Relevant Enzymes
While native enzymes can be repurposed for novel biosynthetic pathways, their efficiency, stability, and specificity are often suboptimal. Directed evolution provides a powerful methodology to tailor enzymes for specific industrial applications by mimicking natural evolution in the laboratory. nobelprize.org This involves iterative rounds of gene mutagenesis, followed by high-throughput screening or selection to identify variants with improved properties. ocl-journal.orgnih.gov
For the biosynthesis of this compound, two key enzymes are prime candidates for directed evolution:
Cytochrome P450 Monooxygenase: A starting P450 enzyme with promiscuous activity for hydroxylating decanoic acid could be evolved to achieve high specificity and efficiency for the C-6 position. This has been demonstrated for P450s, where activity on non-native substrates like propane (B168953) has been successfully engineered. nih.gov
Esterase/Lipase (B570770): The enzyme that catalyzes the final esterification step is critical. Many natural lipases have broad substrate specificity. e-ksbbj.or.kr Directed evolution could be used to narrow this specificity to favor the coupling of 6-hydroxydecanoic acid and dec-5-enoic acid, thereby increasing product yield and purity. The evolution of lipases for altered fatty acid chain-length specificity is a well-established proof of concept. ocl-journal.orge-ksbbj.or.kr
This approach allows for the creation of highly specialized biocatalysts that are fine-tuned for the desired transformation, overcoming the limitations of naturally occurring enzymes. acs.org
Comparative Biosynthesis of Related Rhamnolipids and Glycolipids
The biosynthesis of this compound can be understood by comparing it to the well-characterized pathways of other microbial lipids, particularly rhamnolipids produced by bacteria like Pseudomonas aeruginosa. nih.gov Rhamnolipids are glycolipids, but their lipid core is structurally analogous to this compound.
The most common rhamnolipids contain a lipid moiety called 3-(3-hydroxydecanoyloxy)decanoic acid (HDD). The biosynthesis of this HDD core involves several key steps that provide a model for the hypothetical synthesis of this compound:
Precursor Synthesis: The precursors for HDD are two molecules of 3-hydroxydecanoic acid. These are typically supplied via the de novo fatty acid synthesis (FAS II) pathway, not through β-oxidation. nih.gov
Dimerization: The enzyme RhlA, a 3-hydroxyacyl-ACP:3-hydroxyacyl-ACP O-hydroxyacyltransferase, catalyzes the formation of the ester bond between two 3-hydroxydecanoyl-ACP molecules to form HDD-ACP.
Glycosylation: The HDD moiety is then transferred from ACP to a rhamnose sugar molecule by a rhamnosyltransferase (RhlB), forming a mono-rhamnolipid. mdpi.com
Table 3: Comparative Biosynthesis of HDD (Rhamnolipid Core) and this compound
| Biosynthetic Step | Rhamnolipid Core (HDD) | Hypothetical this compound |
|---|---|---|
| Precursor 1 | 3-Hydroxydecanoic acid | 6-Hydroxydecanoic acid |
| Precursor 2 | 3-Hydroxydecanoic acid | Dec-5-enoic acid |
| Hydroxylation Enzyme | FabG (β-ketoacyl-ACP reductase) as part of FAS II | Cytochrome P450 monooxygenase (post-FAS II) |
| Unsaturation Enzyme | Not applicable | Desaturase |
| Ester Bond Formation | RhlA (O-acyltransferase) | Putative esterase or synthase |
| Final Product (Lipid Moiety) | 3-(3-hydroxydecanoyloxy)decanoic acid | this compound |
The comparison highlights key differences. While HDD synthesis relies on a C-3 hydroxyl group introduced during fatty acid synthesis, the C-6 hydroxyl group in the target molecule would likely require a separate, post-synthesis modification by a P450 hydroxylase. Furthermore, the presence of an unsaturated fatty acid (dec-5-enoic acid) implies the action of a specific desaturase enzyme. Despite these differences, the fundamental principle of creating a di-fatty acid ester via an O-acyltransferase or esterase provides a strong biosynthetic precedent for the formation of this compound. The study of rhamnolipid and other glycolipid pathways, such as those for sophorolipids and mannosylerythritol lipids (MELs), offers valuable insights into the enzymatic logic required to assemble such molecules. taylorfrancis.comrsc.org
Chemical Synthesis and Derivatization Strategies for 6 Dec 5 Enoyloxydecanoic Acid and Its Analogues
Total Synthesis Routes and Methodological Innovations
The total synthesis of 6-dec-5-enoyloxydecanoic acid, while not extensively documented for this specific molecule, can be envisioned through the application of established and innovative synthetic methodologies. A convergent approach is often favored for such structures, involving the synthesis of key fragments followed by their strategic coupling.
A pivotal step in the synthesis of this compound is the esterification of the C6 hydroxyl group of a decanoic acid derivative with a decenoic acid. Achieving selectivity, particularly in the presence of other reactive functional groups, is paramount. Various methods can be employed to achieve this transformation.
One common approach involves the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with the alcohol. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are frequently utilized. For sterically hindered substrates, more advanced coupling agents like TBTU, TATU, or COMU can be effective, allowing for esterification under mild conditions. organic-chemistry.org The choice of solvent and base is also critical in optimizing the reaction yield and minimizing side reactions. organic-chemistry.org
In cases where one alcohol group needs to be selectively esterified in the presence of others (as might be the case in a precursor to 6-hydroxydecanoic acid), selective protection of the other hydroxyls is necessary. Alternatively, methods for the selective monoesterification of diols can be employed. organic-chemistry.org For instance, the use of an Oxyma derivative has been shown to facilitate the selective esterification of primary alcohols in the presence of other functionalities. organic-chemistry.org
A notable challenge in the esterification of unsaturated fatty acids is the potential for isomerization of the double bond under harsh reaction conditions. Therefore, mild esterification methods are preferred. The Yamaguchi esterification, which involves the formation of a mixed anhydride, can be a powerful tool for the esterification of hindered alcohols and can proceed with high diastereoselectivity. nih.gov
Table 1: Comparison of Selected Esterification Reagents
| Reagent/Method | Conditions | Advantages | Potential Challenges |
| DCC/DMAP | Mild, various solvents | Readily available, effective for many substrates | Formation of insoluble dicyclohexylurea byproduct |
| EDCI/DMAP | Aqueous or organic solvents | Water-soluble byproduct, good for biological molecules | Can be less reactive for hindered substrates |
| TBTU/Base | Mild, aprotic solvents | High yields, fast reactions | More expensive, requires careful handling |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et3N, then alcohol, DMAP | Effective for hindered alcohols, high diastereoselectivity | Requires stoichiometric amounts of reagents |
| Oxyma-based methods | EDCI, NaHCO3, H2O-CH3CN | Selective for primary alcohols | May require specific reaction conditions |
The (E)-configuration of the double bond at the C5 position of the decenoyl moiety is a key structural feature. Several methods are available for the stereocontrolled synthesis of alkenes. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for this purpose. The HWE reaction, in particular, generally provides excellent E-selectivity.
Another effective method for the stereocontrolled synthesis of disubstituted alkenes is the Julia-Kocienski olefination. This reaction involves the coupling of a sulfone with an aldehyde or ketone and typically affords the E-alkene with high selectivity.
Recent advancements in catalysis have also provided new avenues for stereocontrolled alkene synthesis. For example, nickel/photoredox dual catalysis has been utilized for the stereoselective cyclization of unactivated alkynes, demonstrating the potential for precise control over double bond geometry in complex molecules. rsc.org While not a direct olefination, such methods highlight the expanding toolkit for controlling stereochemistry.
In the context of synthesizing the dec-5-enoic acid precursor, a stereoselective reduction of an alkyne at the C5 position could also be employed. The use of dissolving metal reductions (e.g., sodium in liquid ammonia) typically yields the (E)-alkene.
The synthesis of a molecule with multiple functional groups like this compound relies heavily on the strategic use of protecting groups. uchicago.eduuwindsor.ca These groups temporarily mask reactive sites to prevent unwanted side reactions during subsequent synthetic steps. uchicago.edu
For the carboxylic acid functionality, common protecting groups include methyl or ethyl esters, which are stable under a variety of conditions but can be readily cleaved by hydrolysis. uwindsor.ca For more sensitive substrates, benzyl (B1604629) esters offer the advantage of being removable by hydrogenolysis, a mild and selective method. uwindsor.ca Silyl (B83357) esters can also be employed, offering tunable lability based on the steric bulk of the silyl group.
The hydroxyl group at C6 of the decanoic acid moiety requires protection during the activation and coupling of the carboxylic acid. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are widely used due to their ease of introduction, stability to a range of reaction conditions, and selective removal using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.ca The choice between different silyl groups allows for orthogonal protection strategies, where one silyl ether can be removed in the presence of another. uchicago.edu
The selection of protecting groups must be carefully planned to ensure that their removal conditions are compatible with the other functionalities present in the molecule, including the ester linkage and the double bond. thermofisher.comresearchgate.net An orthogonal set of protecting groups, where each group can be removed under specific conditions without affecting the others, is ideal for complex syntheses. uchicago.edu
Table 2: Common Protecting Groups for Hydroxyl and Carboxylic Acid Functionalities
| Functional Group | Protecting Group | Introduction Conditions | Deprotection Conditions |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) ether | TBDMSCl, imidazole, DMF | TBAF, THF |
| Hydroxyl | Triisopropylsilyl (TIPS) ether | TIPSCl, imidazole, DMF | TBAF, THF (slower than TBDMS) |
| Hydroxyl | Benzyl (Bn) ether | BnBr, NaH, THF | H2, Pd/C |
| Carboxylic Acid | Methyl (Me) ester | MeOH, H+ or SOCl2, MeOH | LiOH or NaOH, H2O/MeOH |
| Carboxylic Acid | Benzyl (Bn) ester | BnOH, DCC, DMAP | H2, Pd/C |
| Carboxylic Acid | tert-Butyl (tBu) ester | Isobutylene, H+ or (Boc)2O, DMAP | Trifluoroacetic acid (TFA) |
Chemoenzymatic Synthesis Approaches for Stereoselective Access
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions, offering an efficient and sustainable route to complex molecules. rug.nlnih.govrug.nlrsc.org Enzymes, particularly lipases, are well-suited for the selective acylation and deacylation of alcohols and can be employed in the synthesis of this compound. researchgate.net
Lipases can catalyze the esterification of a hydroxyl group with high regioselectivity, potentially obviating the need for complex protection-deprotection sequences. For instance, a lipase (B570770) could be used to selectively acylate the C6 hydroxyl group of a diol precursor. The choice of enzyme and reaction conditions, such as the solvent and water activity, can significantly influence the selectivity and yield of the reaction. researchgate.net
Furthermore, enzymes can be used for the kinetic resolution of racemic mixtures. For example, a lipase could be used to selectively acylate one enantiomer of a racemic 6-hydroxydecanoic acid derivative, allowing for the separation of the enantiomers. This approach provides access to enantiomerically pure building blocks for the synthesis of chiral analogues.
The combination of enzymatic reactions with traditional organic synthesis allows for a more streamlined and efficient construction of the target molecule. nih.govnih.gov For example, the dec-5-enoic acid portion could be synthesized chemically, followed by an enzyme-catalyzed esterification with a 6-hydroxydecanoic acid derivative. This approach leverages the strengths of both synthetic methodologies. rsc.org
Design and Synthesis of Structural Analogues and Chemical Probes for Mechanistic Investigations
To investigate the structure-activity relationship and the biological targets of this compound, the synthesis of structural analogues is crucial. These analogues can be designed to probe the importance of different structural features, such as the chain length of the fatty acids and the position and geometry of the double bond.
Varying the length of the two fatty acid chains in this compound can provide insights into the spatial requirements of its biological target. The synthesis of these analogues can be achieved by employing fatty acid precursors of different chain lengths in the synthetic routes described above.
For example, to synthesize an analogue with a shorter ester-linked acyl chain, a shorter unsaturated fatty acid (e.g., octenoic acid) would be coupled to the 6-hydroxydecanoic acid backbone. Conversely, to modify the main fatty acid chain, a different omega-hydroxy fatty acid (e.g., 8-hydroxyoctanoic acid) could be used as the starting material. The synthesis of a variety of long-chain fatty acids and their derivatives is well-established, providing a ready source of precursors for the synthesis of these analogues. nih.govnih.govnih.gov
The general synthetic strategies, including selective esterification and stereocontrolled double bond formation, would remain applicable to the synthesis of these analogues. The flexibility of the synthetic routes allows for the systematic modification of the fatty acid chain lengths to create a library of compounds for biological evaluation.
Alteration of Double Bond Position or Saturation
The modification of the core structure of this compound, specifically targeting the double bond, allows for the synthesis of analogues with altered physical and chemical properties. These strategies primarily involve the saturation of the double bond to yield a fully saturated analogue or its isomerization to different positions along the carbon chain. Such modifications are critical for structure-activity relationship (SAR) studies, enabling researchers to probe the significance of unsaturation at a specific location for the molecule's biological function.
Saturation of the Double Bond
The conversion of this compound to its fully saturated counterpart, 6-decanoyloxydecanoic acid, is most commonly achieved through catalytic hydrogenation. This well-established chemical reaction involves treating the unsaturated compound with hydrogen gas (H₂) in the presence of a metal catalyst.
Reaction: Catalytic hydrogenation adds two hydrogen atoms across the double bond, converting the alkene functional group into an alkane.
Catalysts: Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The choice of catalyst can influence reaction conditions and efficiency.
Significance: The resulting saturated analogue, 6-decanoyloxydecanoic acid, provides a crucial control compound for biological assays. By comparing the activity of the unsaturated parent molecule with its saturated form, researchers can determine if the double bond is essential for its mechanism of action. Saturated fatty acids have a more flexible, straight-chain structure compared to the rigid kink introduced by a cis-double bond, which can significantly impact how the molecule interacts with enzymes or receptors. metwarebio.com The separation of saturated and unsaturated fatty acids can also be achieved through methods like urea (B33335) complexation, which selectively crystallizes saturated species. google.com
Isomerization of the Double Bond
Creating positional isomers of this compound involves moving the C=C double bond from the Δ5 position to other locations within the decenoyl chain (e.g., Δ4, Δ6, etc.). These synthetic strategies are more complex than simple saturation and can involve multi-step processes, often utilizing principles of elimination and addition reactions under controlled conditions. While specific synthetic routes for this exact molecule are not widely published, general methodologies for fatty acid isomerization can be applied.
Methodologies: Isomerization can be promoted by strong bases, acids, or transition metal catalysts that facilitate the migration of the double bond along the alkyl chain.
Analytical Verification: The unambiguous identification of the resulting isomers is a significant analytical challenge. Advanced mass spectrometry (MS) techniques are indispensable for confirming the precise location of the double bond in the newly synthesized analogues. acs.orgsciex.comsciex.com Methods such as Paternò-Büchi reactions, ozonolysis (OzID), or electron-activated dissociation (EAD) fragmentation can generate specific fragment ions that pinpoint the double bond's location. sciex.comsciex.com Other derivatization strategies, such as reaction with dimethyl disulfide (DMDS), followed by MS analysis, also allow for the localization of double bonds. nih.gov
The table below summarizes the structural alterations discussed.
| Original Compound | Modification Strategy | Resulting Analogue | Purpose/Significance |
| This compound | Catalytic Hydrogenation | 6-Decanoyloxydecanoic acid | Creates a saturated control compound to test the importance of the double bond. metwarebio.com |
| This compound | Double Bond Isomerization | e.g., 6-Dec-4-enoyloxydecanoic acid | Creates positional isomers to study the locational importance of the double bond for biological activity. |
Introduction of Reporter Tags for Imaging or Affinity Studies
To visualize the subcellular localization of this compound or to identify its binding partners, analogues containing reporter tags are synthesized. These tags can be fluorescent molecules for direct imaging or affinity handles for purification and pull-down assays. The predominant modern strategy involves a two-step approach using bioorthogonal chemistry. portlandpress.com
First, an analogue of the fatty acid is synthesized to include a small, inert chemical handle (a bioorthogonal group). This handle does not interfere with the molecule's biological activity. In a second step, this handle is selectively reacted with a complementary probe carrying the desired reporter tag. nih.gov
Bioorthogonal Chemical Reporters
The most common bioorthogonal handles used for modifying fatty acids are terminal alkynes and azides. portlandpress.comacs.org An analogue, such as ω-azido-6-dec-5-enoyloxydecanoic acid or ω-alkynyl-6-dec-5-enoyloxydecanoic acid, can be synthesized. These modified fatty acids can be introduced to cells where they are metabolized and incorporated into biological pathways. researchgate.net Following this metabolic labeling, the cells are treated with a reporter probe containing the complementary functional group. acs.org
Click Chemistry: The reaction between the alkyne handle and an azide-containing probe (or vice-versa) is most often accomplished via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" reactions are highly specific, efficient, and can be performed in complex biological environments without cross-reacting with native functional groups. nih.gov
Applications in Imaging
For cellular imaging, the alkyne- or azide-modified fatty acid analogue is reacted with a fluorescent dye that has been derivatized with the complementary bioorthogonal handle.
Fluorescent Probes: A wide variety of fluorophores, such as rhodamine or fluorescein (B123965) derivatives, can be synthesized with an azide (B81097) or alkyne group. acs.org For example, an alkyne-modified analogue of this compound can be reacted with an azide-functionalized fluorophore (e.g., Azido-Rhodamine) to covalently attach the fluorescent tag. nih.gov
Visualization: This allows for the visualization of the fatty acid's distribution within cells using fluorescence microscopy, providing spatial and temporal information about its localization in different organelles or membrane compartments. portlandpress.comacs.org
Applications in Affinity Studies
For identifying interaction partners (e.g., enzymes or binding proteins), the bioorthogonal handle is used to attach an affinity tag, most commonly biotin (B1667282). portlandpress.com
Affinity Probes: An alkyne- or azide-modified analogue is reacted with a biotin molecule containing the corresponding azide or alkyne handle (e.g., Azido-Biotin). nih.gov
Purification: The resulting biotinylated fatty acid, along with any proteins it is bound to, can be selectively isolated from cell lysates using streptavidin-coated beads. The high-affinity interaction between biotin and streptavidin allows for efficient enrichment of the target complexes.
Identification: The captured proteins can then be eluted and identified using techniques like mass spectrometry-based proteomics, revealing the cellular machinery that interacts with the fatty acid. portlandpress.comnih.gov
The table below outlines the components and strategies for introducing reporter tags.
| Tag Type | Chemical Handle (On Analogue) | Reporter Probe | Ligation Chemistry | Primary Application | Reference |
| Imaging | Terminal Alkyne | Azide-Fluorophore (e.g., Azido-Rhodamine) | Click Chemistry (CuAAC/SPAAC) | Fluorescence Microscopy | nih.govacs.org |
| Imaging | Azide | Alkyne-Fluorophore | Click Chemistry (CuAAC/SPAAC) | Fluorescence Microscopy | portlandpress.com |
| Affinity | Terminal Alkyne | Azide-Biotin | Click Chemistry (CuAAC/SPAAC) | Affinity Purification / Proteomics | portlandpress.comnih.gov |
| Affinity | Azide | Alkyne-Biotin | Click Chemistry (CuAAC/SPAAC) | Affinity Purification / Proteomics | acs.org |
Biological Activity and Molecular Mechanisms of 6 Dec 5 Enoyloxydecanoic Acid in Model Systems
In Vitro Modulatory Effects on Cellular Processes (non-human cell lines)
Cellular Signaling Pathway Modulation
No studies have been published detailing the effects of 6-Dec-5-enoyloxydecanoic acid on any cellular signaling pathways.
Enzyme Activity Modulation (e.g., inhibition, activation)
There is no available data on the modulation of enzyme activity by this compound.
Impact on Cellular Growth and Differentiation in Model Organisms
Research on the impact of this compound on cellular growth and differentiation in any model organism has not been documented in the scientific literature.
Interactions with Defined Biomolecular Targets
Ligand-Receptor Binding Studies
No ligand-receptor binding studies involving this compound have been reported.
Protein-Lipid Interactions
There is no information available regarding the protein-lipid interactions of this compound.
Information regarding the biological activity and molecular mechanisms of this compound is not available in the public domain.
Extensive searches of scientific literature and databases have yielded no specific information on the biological activities or molecular mechanisms of the chemical compound this compound corresponding to the requested sections:
In Vivo Investigations in Non-Human Model Organisms (focused on fundamental biological roles, not safety/efficacy)
Consequently, it is not possible to provide an article with detailed research findings, data tables, or a list of mentioned compounds as no such research appears to have been published or made publicly accessible.
Analytical Methodologies for the Detection and Quantification of 6 Dec 5 Enoyloxydecanoic Acid
Advanced Chromatographic Techniques
Chromatographic methods are fundamental for the separation of 6-Dec-5-enoyloxydecanoic acid from complex mixtures, allowing for its subsequent detection and quantification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective.
Gas chromatography-mass spectrometry stands as a powerful tool for the analysis of volatile and semi-volatile compounds. For a molecule like this compound, derivatization is typically required to increase its volatility and thermal stability for GC analysis. nih.gov A common approach is the conversion of the carboxylic acid group to a more volatile ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. nih.govntnu.no
The separation is generally achieved on a capillary column with a non-polar or medium-polarity stationary phase. uib.no The temperature of the GC oven is programmed to ramp up, allowing for the elution of compounds based on their boiling points and interaction with the stationary phase. nih.gov Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, provides structural information and serves as a fingerprint for identification. nih.gov For enhanced sensitivity, selected ion monitoring (SIM) can be employed, where only specific fragment ions characteristic of the target analyte are monitored. ntnu.nonih.gov
Table 1: Illustrative GC-MS Parameters for the Analysis of this compound Derivative
| Parameter | Condition |
|---|---|
| Derivatization Reagent | Trimethylsulfonium hydroxide (B78521) (TMSH) for FAME formation |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Oven Program | 100°C (1 min), ramp to 300°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Liquid chromatography-mass spectrometry is a highly sensitive and specific technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound, often without the need for derivatization. shimadzu.com Reversed-phase liquid chromatography is a common approach, where a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govunimi.itnih.gov
The compound is ionized using a soft ionization technique, such as electrospray ionization (ESI), which minimizes fragmentation and typically produces a prominent molecular ion. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. In this setup, the molecular ion of the target compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.govlipidmaps.org This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification. unitn.it
Table 2: Representative LC-MS/MS Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A time-programmed gradient from a high percentage of A to a high percentage of B |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transition | Precursor ion (e.g., [M-H]⁻) → Product ion(s) |
High-performance liquid chromatography can also be utilized with detectors other than mass spectrometry. For compounds like this compound that lack a strong chromophore, a UV detector set at a low wavelength (e.g., 205-210 nm) can be used, although sensitivity may be limited. semanticscholar.orgaocs.orgnih.gov To enhance sensitivity, derivatization with a UV-absorbing or fluorescent tag can be performed. aocs.org
Other specialized detectors that can be employed include the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD). csus.edu These detectors are mass-sensitive and provide a near-universal response for non-volatile analytes, making them suitable for the quantification of this compound without the need for derivatization or a chromophore. csus.edu The response is generally independent of the chemical structure of the analyte, which simplifies quantification.
High-Resolution Spectroscopic Approaches for Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of molecules. For a novel or uncharacterized compound like this compound, these methods provide detailed information about its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. nih.gov
¹H NMR: A proton NMR spectrum would provide information about the different types of hydrogen atoms in the molecule. Key signals would include those for the protons on the double bond, protons adjacent to the ester and carboxylic acid groups, the long methylene (B1212753) chains, and the terminal methyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would help to piece together the carbon-hydrogen framework. magritek.comilps.org
¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. This would allow for the identification of the carbonyl carbons of the ester and carboxylic acid, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the long aliphatic chains. nih.govdss.go.th
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for establishing the connectivity between different parts of the molecule. COSY would show correlations between coupled protons, helping to trace the proton-proton networks within the two decanoic acid chains. magritek.com HSQC would correlate each proton with its directly attached carbon atom, confirming the C-H connections. nih.gov
Table 3: Predicted Key ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~10-12 | ~175-180 |
| Ester Carbonyl (-COO-) | - | ~170-175 |
| Olefinic Protons (-CH=CH-) | ~5.3-5.5 | ~125-135 |
| Methylene adjacent to Ester (-CH₂-O-C=O) | ~4.1-4.3 | ~60-65 |
| Methylene adjacent to Carboxylic Acid (-CH₂-COOH) | ~2.2-2.4 | ~30-35 |
| Methylene Chains (-(CH₂)n-) | ~1.2-1.6 | ~20-35 |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govfrontiersin.org The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional components.
Key expected absorption bands would include:
A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
C-H stretching vibrations from the aliphatic chains, just below 3000 cm⁻¹.
A sharp and strong C=O stretching band for the ester group around 1735-1750 cm⁻¹. researchgate.netresearchgate.net
Another C=O stretching band for the carboxylic acid, typically around 1700-1725 cm⁻¹.
A C=C stretching vibration for the double bond in the 1640-1680 cm⁻¹ region.
C-O stretching bands for the ester and carboxylic acid groups in the 1300-1000 cm⁻¹ region. acs.orgspectra-analysis.com
The presence and position of these bands would provide strong evidence for the proposed structure of the molecule.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Aliphatic Chains | C-H Stretch | 2960-2850 |
| Ester | C=O Stretch | 1750-1735 |
| Carboxylic Acid | C=O Stretch | 1725-1700 |
| Alkene | C=C Stretch | 1680-1640 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and quantification of this compound. nih.gov Its ability to provide highly accurate mass measurements, typically with an error of less than 5 ppm, allows for the confident determination of the elemental composition of the molecule and its fragments. nih.gov This level of precision is critical in distinguishing this compound from other isobaric compounds that may be present in complex biological samples. documentsdelivered.com
When coupled with techniques like liquid chromatography (LC), HRMS (LC-HRMS) enables the separation of the analyte from the sample matrix prior to detection, enhancing sensitivity and specificity. mdpi.com For this compound, electrospray ionization (ESI) is a commonly employed ionization technique, which can be operated in both positive and negative ion modes to provide complementary structural information. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ are typically observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is the predominant species.
Cleavage of the ester bond: This would be a primary fragmentation pathway, resulting in ions corresponding to the decenoic acid and the decanoic acid moieties.
McLafferty rearrangement: This is a common fragmentation mechanism for esters, which could lead to a characteristic neutral loss. nih.gov
Cleavage along the aliphatic chains: Fragmentation of the fatty acid chains would produce a series of ions separated by 14 Da (CH₂), providing information about the length of the carbon chains. nih.gov
The high-resolution capabilities of the mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, ensure that the m/z values of these fragment ions are measured with high accuracy, further confirming the identity of the compound.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Theoretical m/z | Measured m/z (example) | Mass Error (ppm) |
| [M+H]⁺ | 341.2687 | 341.2685 | -0.59 |
| [M+Na]⁺ | 363.2506 | 363.2503 | -0.83 |
| [M-H]⁻ | 339.2541 | 339.2544 | 0.88 |
Optimized Sample Preparation and Derivatization Protocols for Complex Biological Samples
The analysis of this compound in complex biological samples, such as plasma, tissues, or cell cultures, requires meticulous sample preparation to remove interfering substances and enrich the analyte. documentsdelivered.com The choice of extraction method is critical for achieving high recovery and minimizing matrix effects.
Liquid-Liquid Extraction (LLE) is a widely used technique for lipid extraction. nih.gov The Folch and Bligh-Dyer methods, which utilize chloroform/methanol mixtures, are considered gold standards for the extraction of a broad range of lipids. youtube.com These methods effectively partition lipids into an organic phase, separating them from polar molecules. youtube.com For a higher-throughput and less toxic alternative, methods using methyl-tert-butyl ether (MTBE) have been developed. youtube.com
Solid-Phase Extraction (SPE) offers a more selective approach to sample cleanup. nih.govdocumentsdelivered.com By using a stationary phase with specific chemical properties, SPE can isolate lipids based on their polarity. nih.gov For this compound, a reverse-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent could be employed to separate it from more polar or non-polar interferences, respectively.
Derivatization is often employed to improve the chromatographic and mass spectrometric properties of fatty acids and their esters. researchgate.net For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid group of this compound would require derivatization to increase its volatility. researchgate.net A common approach is the formation of fatty acid methyl esters (FAMEs) using reagents like boron trifluoride-methanol (BF₃-methanol) or methanolic HCl. researchgate.netdocumentsdelivered.com
For LC-MS analysis, derivatization can enhance ionization efficiency. nih.govmdpi.com Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly improve detection sensitivity.
Table 2: Comparison of Derivatization Strategies for this compound
| Derivatization Strategy | Analytical Platform | Advantages | Disadvantages |
| Methyl Esterification (FAMEs) | GC-MS | Increased volatility, well-established methods. researchgate.net | Requires an additional reaction step. |
| Amidation with reagents like 4-APEBA | LC-MS | Improved ionization efficiency in positive mode. mdpi.com | May introduce isotopic complexity. |
| Esterification with reagents like 4-bromo-N-methylbenzylamine | LC-MS | Enhances positive ESI response and provides a characteristic isotopic pattern for bromine. | Adds significant mass to the molecule. |
Application of Isotopic Labeling for Metabolic Tracking and Quantitative Analysis
Isotopic labeling is a powerful technique for elucidating the metabolic fate of this compound and for its accurate quantification. alfa-chemistry.com This involves the use of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), which are incorporated into the molecule. alfa-chemistry.com
For metabolic tracking , a labeled version of this compound or its precursors can be introduced into a biological system (e.g., cell culture or an animal model). alfa-chemistry.comnih.gov By tracing the appearance of the isotopic label in downstream metabolites using HRMS, it is possible to map its metabolic pathways, including its breakdown, modification, and incorporation into other complex lipids. mdpi.comresearchgate.net This approach provides dynamic information about the metabolic flux of the compound, which cannot be obtained from static concentration measurements alone. mdpi.com
For quantitative analysis , a technique known as stable isotope dilution is employed. nih.gov This method involves adding a known amount of an isotopically labeled internal standard of this compound to the sample at the beginning of the sample preparation process. nih.gov Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction losses and ionization suppression or enhancement. youtube.com The ratio of the mass spectrometric signal of the endogenous (unlabeled) analyte to the labeled internal standard is then used to calculate the precise concentration of this compound in the original sample. youtube.comnih.gov This method is considered the gold standard for quantitative mass spectrometry as it corrects for variations in sample recovery and matrix effects. nih.gov
The synthesis of isotopically labeled this compound can be achieved through chemical synthesis, utilizing labeled precursors. nih.gov For instance, deuterated fatty acids can be synthesized and then used to assemble the final ester. nih.gov
Table 3: Applications of Isotopic Labeling in the Analysis of this compound
| Application | Description | Key Information Obtained |
| Metabolic Tracking | Administration of a labeled form of the compound to a biological system and monitoring its transformation. alfa-chemistry.comnih.gov | Identification of metabolic pathways, determination of metabolic flux, understanding of precursor-product relationships. mdpi.com |
| Quantitative Analysis (Stable Isotope Dilution) | Addition of a known amount of a labeled internal standard to the sample prior to analysis. nih.gov | Accurate and precise quantification of the absolute concentration of the analyte, correction for matrix effects and sample loss. youtube.comnih.gov |
Future Research Directions and Academic Applications of 6 Dec 5 Enoyloxydecanoic Acid
Elucidation of Comprehensive Biosynthetic Networks for the Compound
A primary area of future research will be to unravel the biosynthetic origins of 6-Dec-5-enoyloxydecanoic acid. In microorganisms and plants, fatty acid biosynthesis is a well-understood process involving fatty acid synthase (FAS) systems. nih.govnih.gov These systems iteratively add two-carbon units to a growing acyl chain. nih.gov Research would need to focus on identifying the specific enzymes responsible for the synthesis of the two C10 fatty acid precursors.
Further investigation would be required to identify the specific acyltransferases or ester synthases that catalyze the esterification of the decanoic acid and decenoic acid moieties. researchgate.net The formation of such an ester from two medium-chain fatty acids is a key step that needs to be characterized. Metabolic engineering efforts could then be employed to understand and potentially manipulate the production of this compound in a host organism. nih.gov
Table 1: Key Enzyme Classes in Fatty Acid Biosynthesis
| Enzyme Class | Function in Fatty Acid Biosynthesis | Relevance to this compound |
| Acetyl-CoA Carboxylase | Catalyzes the formation of malonyl-CoA, the primary building block for fatty acid synthesis. | Foundational for the synthesis of both C10 acid precursors. |
| Fatty Acid Synthase (FAS) | A multi-enzyme complex that iteratively elongates the fatty acid chain. nih.gov | Responsible for the synthesis of the decanoic acid and decenoic acid backbones. |
| Desaturases | Introduce double bonds into fatty acid chains. nih.gov | Critical for the formation of the monounsaturated C10 fatty acid precursor. |
| Acyltransferases/Esterases | Catalyze the transfer of an acyl group to an alcohol, forming an ester. researchgate.net | Essential for the final esterification step to form the target compound. |
Discovery of Novel Biological Roles and Mechanistic Insights
Unsaturated fatty acids and their derivatives are known to play a multitude of biological roles, from serving as structural components of cell membranes to acting as signaling molecules. quora.comscispace.com Future research should aim to uncover the specific biological functions of this compound. Studies could investigate its impact on membrane fluidity, a crucial factor for cellular processes. wikipedia.org
Furthermore, many lipids act as precursors to potent signaling molecules, such as eicosanoids and docosanoids. nih.gov It would be valuable to explore whether this compound or its metabolites can modulate cellular signaling pathways. biomolther.org This could involve investigating its interaction with nuclear receptors or its role in inflammatory responses. Medium-chain fatty acids, in particular, have been noted for their distinct metabolic and physiological effects. nih.govnih.gov
Development of Advanced Synthetic and Biocatalytic Methodologies for Sustainable Production
The chemical synthesis of this compound would likely involve the esterification of a protected decanoic acid with a suitable decenol derivative, or vice versa. Various synthetic strategies for forming esters from unsaturated fatty acids and alcohols are well-established. organic-chemistry.org
Biocatalysis offers a more sustainable and selective alternative for the synthesis of such esters. mdpi.com Lipases, which can catalyze esterification reactions under mild conditions, are particularly promising. nih.govresearchgate.net Research in this area would focus on identifying or engineering lipases with high specificity for the two C10 fatty acid substrates. nih.gov The optimization of reaction conditions, such as the use of non-aqueous media, could lead to high-yield production of the target compound. tandfonline.com
Utilization in Chemical Biology Research as a Probe for Lipid Signaling Pathways
The structure of this compound makes it an interesting candidate for the development of chemical probes to study lipid signaling. nih.govacs.org By incorporating reporter tags such as fluorophores or bio-orthogonal handles, derivatives of this compound could be synthesized to visualize its uptake, localization, and metabolism within living cells. thermofisher.comnih.gov
These probes could be used to identify protein binding partners and to elucidate the specific signaling pathways in which this lipid is involved. rsc.org Such tools are invaluable for understanding the complex and dynamic nature of lipid metabolism and signaling in real-time. thermofisher.comlabroots.com The development of trifunctional lipid probes could further enable a comprehensive investigation of the compound's cellular functions. nih.gov
Potential in Biotechnology as a Biologically Active Scaffold (excluding specific product development/commercialization)
Bioactive lipids and their derivatives are increasingly being explored for their potential in various biotechnological applications, including the development of novel biomaterials. nih.govelsevierpure.com The unique chemical structure of this compound could serve as a scaffold for the design of new molecules with specific biological activities.
In the field of tissue engineering, lipids can be incorporated into scaffolds to modulate cellular responses and promote tissue regeneration. frontiersin.orgnih.gov Liposomes, which are lipid-based vesicles, are also widely used as delivery systems for bioactive molecules. nih.govroyalsocietypublishing.org Future academic research could explore the self-assembly properties of this compound and its derivatives, and their potential to form novel nanostructures for biomedical applications. mdpi.com The delivery of bioactive lipids from such scaffolds has been shown to enhance processes like stem cell recruitment and skeletal repair. plos.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
